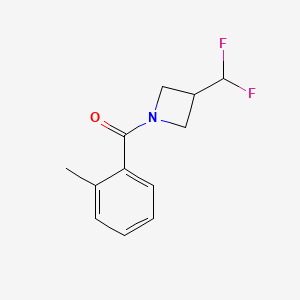

(3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone

Description

(3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone is a fluorinated azetidine-derived compound characterized by a methanone core linking a 3-difluoromethyl-substituted azetidine ring to an ortho-methylphenyl (o-tolyl) group. This structure combines the conformational rigidity of the azetidine ring with the electronic and steric effects of fluorine and methyl substituents. The difluoromethyl group enhances metabolic stability and modulates lipophilicity, while the o-tolyl group may influence stereoelectronic interactions and binding affinity in biological systems .

Properties

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c1-8-4-2-3-5-10(8)12(16)15-6-9(7-15)11(13)14/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQNULJLAHENCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable reaction conditions.

Attachment of the o-Tolyl Group: The o-tolyl group can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate aryl halides and palladium catalysts.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

(3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the azetidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone has several scientific research applications, including:

Medicinal Chemistry: The compound is of interest in the development of pharmaceuticals due to its potential biological activity and ability to interact with various biological targets.

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.

Biological Studies: It can be used as a probe or tool compound in biological studies to investigate the function of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions. The difluoromethyl group and the azetidine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a. Fluorine Substitution Patterns

- Trifluoromethyl vs. Difluoromethyl Groups: Replacing the difluoromethyl group in the target compound with a trifluoromethyl group (e.g., in Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, CAS 2091716-78-6) increases electronegativity and lipophilicity (logP increases by ~0.5 units) but reduces metabolic stability due to stronger C–F bond inertia . Example: The trifluoromethyl analog shows 30% lower aqueous solubility compared to the difluoromethyl variant, as observed in fluorinated azetidine derivatives .

b. Aromatic Substitution (o-Tolyl vs. Phenyl)

- For example, reduction of (pyridin-2-yl)(o-tolyl)methanone yields alcohol 131 with 98.7% enantiomeric excess (ee), compared to 74.8% ee for its non-methylated phenyl analog .

- In contrast, para-substituted analogs (e.g., 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) prioritize solubility over target engagement due to reduced steric bulk .

Research Implications and Gaps

- Fluorine’s Dual Role : While difluoromethylation balances lipophilicity and metabolic stability, its impact on target binding (e.g., MCHr1 or TLRs) remains understudied compared to trifluoromethyl analogs .

- Synthetic Challenges: Scalable fluorination methods and regioselective benzoylation require further innovation to reduce costs and improve yields .

Biological Activity

(3-(Difluoromethyl)azetidin-1-yl)(o-tolyl)methanone is a synthetic organic compound featuring a four-membered azetidine ring, a difluoromethyl group, and an o-tolyl group linked to a ketone functional group. The unique structural characteristics of this compound suggest potential biological activities that merit investigation.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural components include:

- Azetidine Ring : A saturated heterocyclic compound that contributes to the compound's reactivity.

- Difluoromethyl Group : Enhances biological activity through increased electronegativity.

- o-Tolyl Group : Provides additional steric and electronic properties that influence interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : Cyclization reactions using amino alcohols or halides.

- Introduction of the Difluoromethyl Group : Utilization of difluoromethyl halides or sulfonates.

- Attachment of the o-Tolyl Group : Achieved through coupling reactions like Suzuki-Miyaura coupling.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group may enhance binding affinity, while the azetidine ring and o-tolyl group influence overall molecular conformation, potentially leading to:

- Enzyme Inhibition : Modulating enzyme activity through competitive or non-competitive inhibition.

- Receptor Interaction : Affecting receptor signaling pathways, which can lead to varied physiological responses.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related azetidine derivatives in cancer cell lines. For instance, compounds similar to this compound have demonstrated significant in vitro activity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 33 nM, indicating strong potential for therapeutic applications .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of azetidine derivatives:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin polymerization inhibition |

| 9q | MDA-MB-231 | 23 | G2/M phase arrest, apoptosis induction |

| 10p | MCF-7 | 33 | Colchicine-binding site interaction |

These findings suggest that this compound may exhibit similar antiproliferative effects due to its structural analogies.

Case Studies

A notable case study involved the evaluation of azetidine derivatives for their ability to disrupt microtubule dynamics, akin to established chemotherapeutic agents. The results indicated that these compounds could effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.